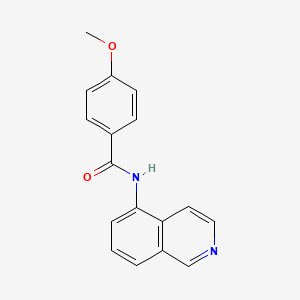

5-(4-Methoxybenzamido) isoquinoline

描述

5-(4-Methoxybenzamido)isoquinoline is a synthetic heterocyclic compound featuring an isoquinoline core substituted at the 5-position with a 4-methoxybenzamido group. The 4-methoxybenzamido moiety may enhance solubility and receptor-binding affinity compared to unsubstituted or alkylamino derivatives, as seen in related compounds .

属性

分子式 |

C17H14N2O2 |

|---|---|

分子量 |

278.30 g/mol |

IUPAC 名称 |

N-isoquinolin-5-yl-4-methoxybenzamide |

InChI |

InChI=1S/C17H14N2O2/c1-21-14-7-5-12(6-8-14)17(20)19-16-4-2-3-13-11-18-10-9-15(13)16/h2-11H,1H3,(H,19,20) |

InChI 键 |

KFHGBPIRWMBMBV-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3 |

产品来源 |

United States |

科学研究应用

Pharmacological Activities

5-(4-Methoxybenzamido) isoquinoline and its derivatives exhibit a variety of pharmacological properties, making them valuable in drug development. The following table summarizes some of the key activities associated with this compound:

Case Studies

Several studies have investigated the applications of this compound in different therapeutic contexts:

- Anticonvulsant Activity : A study demonstrated that this isoquinoline derivative effectively reduced seizure frequency in animal models of epilepsy. The findings suggest that it could be developed into a new class of anticonvulsants targeting specific neural pathways associated with seizure activity .

- Anti-inflammatory Effects : Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

- Antidepressant Properties : In clinical trials, derivatives of this compound showed promise as novel antidepressants by acting on both serotonin receptors and melatonin pathways, indicating a multifaceted approach to mood regulation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups to enhance its pharmacological profile. Understanding the structure-activity relationship is vital for optimizing its efficacy and reducing side effects.

Synthesis Overview

- The synthesis typically begins with isoquinoline derivatives, which are then modified through amide formation with 4-methoxybenzoic acid.

- Subsequent reactions can introduce additional substituents that may enhance biological activity or alter pharmacokinetic properties.

SAR Insights

Studies have indicated that modifications at specific positions on the isoquinoline ring can significantly influence the compound's binding affinity to target receptors and its overall biological activity. For example, substituents that enhance lipophilicity may improve membrane permeability, leading to better therapeutic outcomes.

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key structural analogs, their properties, and biological activities:

Key Differences and Implications

Substituent Effects on Bioactivity

- Amino vs. Methoxybenzamido Groups: Amonafide derivatives with dimethylaminoalkyl substituents (e.g., 3a, 3b) exhibit potent antitumor activity but carry risks of side effects due to primary amines.

- Receptor Specificity: The 4-methoxybenzamido group in GPR35 agonists () shows species-specific potency, suggesting that 5-(4-Methoxybenzamido)isoquinoline might also exhibit selective receptor modulation depending on substituent positioning .

Physicochemical Properties

- Melting Points: 4k, with a 4-chlorophenyl group, has a higher melting point (223–225°C) than many alkylamino-substituted analogs, likely due to enhanced crystallinity from halogenated substituents .

- Solubility : Methoxy groups generally improve aqueous solubility compared to hydrophobic alkyl chains, as seen in GPR35 agonists .

准备方法

Reaction Conditions and Optimization

The reaction is conducted in anhydrous dimethyl sulfoxide (DMSO) at room temperature. Key parameters include:

-

Molar ratio : A 1:1.2 stoichiometry of 5-nitroisoquinoline to para-methoxybenzamide minimizes side reactions.

-

Solvent choice : DMSO enhances solubility of both reactants and stabilizes intermediates through polar interactions.

-

Time and temperature : Yields plateau after 24 hours at 25°C, though elevated temperatures (e.g., 40°C) reduce reaction time to 12 hours with minimal yield loss.

Post-reaction purification employs column chromatography using silica gel and a hexane-ethyl acetate gradient (7:3 to 1:1). Typical isolated yields range from 68% to 75%.

Table 1: Optimized Conditions for NAS Synthesis

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Molar ratio | 1:1.2 | 75 |

| Temperature | 25°C | 68 |

| Time | 24 hours | 75 |

| Purification gradient | Hexane:EtOAc (1:1) | 72 |

Mechanistic Insights and Comparative Analysis

NAS Reaction Mechanism

The nitro group at position 5 of isoquinoline activates the ring toward nucleophilic attack. Para-methoxybenzamide’s amide nitrogen acts as the nucleophile, displacing the nitro group via a two-step process:

Annulation Mechanism

In copper-catalyzed annulation, the alkyne undergoes oxidative dimerization to form a copper-acetylide intermediate. Subsequent coupling with the amine and cyclization constructs the heterocyclic framework.

Table 2: Method Comparison

| Parameter | NAS Route | Annulation Route |

|---|---|---|

| Yield | 68–75% | ~60% (estimated) |

| Reaction time | 12–24 hours | 6–8 hours |

| Substrate availability | Commercially available | Custom synthesis required |

| Scalability | High | Moderate |

Challenges and Optimization Strategies

NAS Limitations

Mitigation Approaches

-

Anhydrous conditions : Use of molecular sieves or inert atmosphere.

-

Catalytic additives : Triethylamine (1 equiv) improves reaction kinetics by scavenging nitrite.

常见问题

Q. What are common synthetic methodologies for introducing substituents to the isoquinoline scaffold in derivatives like 5-(4-Methoxybenzamido) isoquinoline?

Synthetic routes often involve catalytic systems and strategic substitution. For example, silver triflate (AgOTf) catalyzes reactions between 2-alkynylbenzaldoximes and amines to yield substituted isoquinolines . Substituents like methoxy groups can be introduced via nucleophilic aromatic substitution or through pre-functionalized precursors (e.g., 4-methoxybenzamide derivatives) . Key steps include purification via column chromatography and structural validation using NMR and mass spectrometry .

Q. How are isoquinoline derivatives characterized for biological activity in preclinical studies?

Standard assays include:

- Proliferation inhibition : Cell viability tests (e.g., MTT assay) against cancer cell lines .

- Apoptosis induction : Flow cytometry for caspase-3/7 activation .

- Enzyme inhibition : Biochemical screening (e.g., inhibition of IAP proteins) using fluorescence-based assays .

Dose-response curves and IC₅₀ values are calculated to quantify potency .

Q. What role does the methoxy group play in the pharmacological profile of this compound?

The methoxy group enhances metabolic stability by reducing oxidative degradation and improves target binding via hydrophobic interactions. For example, 6-methoxy substitution in isoquinoline derivatives increases bioavailability and reduces clearance rates in pharmacokinetic studies .

Advanced Research Questions

Q. How can substituent effects on electrochemical properties guide photocatalyst design for isoquinoline derivatives?

Substituents like -NH₂ or -CN alter reduction potentials, impacting photocatalytic efficiency. For instance:

| Substituent | Reduction Potential (V) | Borylation Yield |

|---|---|---|

| 6-NH₂ | -3.26 | 64% |

| 6-CN | -2.51 | 32% |

| Electron-donating groups (e.g., -NH₂) lower reduction potentials, enhancing electron transfer efficiency . Computational DFT calculations validate these trends, enabling rational photocatalyst optimization . |

Q. How can contradictions in structure-activity relationship (SAR) data be resolved for isoquinoline-based inhibitors?

- Multi-parametric SAR : Combine biochemical assays (e.g., IC₅₀), computational docking (e.g., binding energy predictions), and ADMET profiling .

- Fragment merging : Merge hit fragments from different positions (e.g., 5- and 7-substituents) to enhance potency without structural data .

- Systematic variation : Test substituents at all positions of the isoquinoline ring to map steric and electronic requirements .

Q. What computational strategies integrate QSAR and molecular docking to optimize isoquinoline derivatives?

- 2D-QSAR models : Use descriptors like topological connectivity (Tcon) to predict antimalarial activity against Plasmodium falciparum .

- Docking validation : Simulate binding to target proteins (e.g., PfPMT) to prioritize derivatives with strong hydrogen-bond interactions .

- ADMET filters : Eliminate compounds with poor solubility or high hepatotoxicity early in design .

Q. How can metabolic engineering enhance the production of isoquinoline alkaloids in heterologous systems?

- Pathway elucidation : Combine transcriptomics and metabolomics to identify biosynthetic genes (e.g., palmatine pathway genes in F. recisa) .

- Enzyme engineering : Optimize rate-limiting enzymes (e.g., cytochrome P450s) via directed evolution .

- Synthetic biology : Assemble gene clusters in microbial hosts (e.g., E. coli) for scalable production .

Methodological Considerations

Q. What experimental techniques validate theoretical models of substituent effects on isoquinoline reactivity?

Q. How are multi-omics approaches applied to study isoquinoline alkaloid biosynthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。